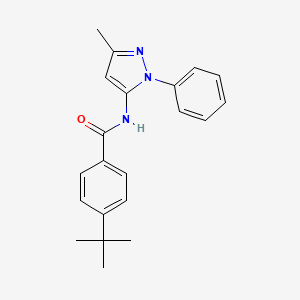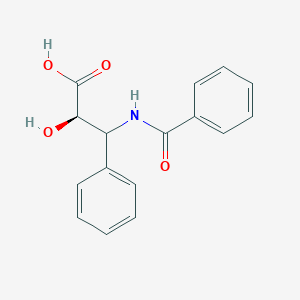
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, commonly known as FTCS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, the focus of
Wirkmechanismus
FTCS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects.
Biochemical and Physiological Effects
FTCS has been shown to have various biochemical and physiological effects in scientific research. For example, it has been shown to inhibit the growth of tumor cells in vitro by inducing cell cycle arrest and apoptosis. Additionally, FTCS has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
FTCS has several advantages for use in lab experiments. Firstly, it is a highly specific inhibitor of carbonic anhydrase, which allows for precise targeting of this enzyme. Secondly, it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to the use of FTCS in lab experiments. For example, it has relatively low solubility in water, which can limit its use in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for the use of FTCS in scientific research. Firstly, it could be used in the development of new anticancer drugs that target carbonic anhydrase. Secondly, it could be used in the development of new anti-inflammatory drugs that target pro-inflammatory cytokines. Additionally, FTCS could be used in the study of carbonic anhydrase enzymes in various physiological processes, such as respiration and acid-base balance.
Conclusion
In conclusion, N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. It has various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are also several potential future directions for its use in scientific research.
Synthesemethoden
FTCS can be synthesized through a multistep process involving the condensation of 2-fluorobenzaldehyde with 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine followed by sulfonation with sulfuric acid. The resulting product is then purified through recrystallization to obtain pure FTCS.
Wissenschaftliche Forschungsanwendungen
FTCS has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in various physiological processes such as respiration, acid-base balance, and ion transport.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide involves the reaction of 2-fluoroaniline with 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluoroaniline", "1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 2-fluoroaniline to a solution of 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with cold dichloromethane.", "Dry the product under vacuum to obtain N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide." ] } | |
CAS-Nummer |
893339-90-7 |
Produktname |
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Molekularformel |
C13H14FN3O4S |
Molekulargewicht |
327.33 |
IUPAC-Name |
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-7-5-4-6-9(10)14/h4-7,15H,1-3H3 |
InChI-Schlüssel |
AVEHXQONKDILEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=CC=C2F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975955.png)
![N'-(2,4-difluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2975957.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2975959.png)
![1',6'-dimethyl-1-(2-(p-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2975960.png)

![Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2975962.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2975966.png)
![9-(4-ethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2975967.png)
![N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2975971.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2975972.png)
![7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2975973.png)